Acetic acid;[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine
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Overview
Description
Acetic acid;[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine is a chemical compound that features a pyridine ring substituted with a chloro group at the 3-position and a trifluoromethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-5-(trifluoromethyl)pyridine.
Formation of Intermediate: The pyridine derivative undergoes a reaction with formaldehyde and hydrogen cyanide to form an intermediate compound, 3-chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride to yield 3-chloro-5-(trifluoromethyl)pyridin-2-ylmethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides or imines.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Acetic acid;[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of acetic acid;[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
3-chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound.
2-chloro-5-(trifluoromethyl)pyridine: A structural isomer with different chemical properties.
3-chloro-5-(trifluoromethyl)pyridin-2-ylmethanol: An intermediate in the synthesis of the target compound.
Uniqueness
Acetic acid;[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine is unique due to the presence of both chloro and trifluoromethyl groups on the pyridine ring, which imparts distinct chemical and biological properties. This combination of substituents can enhance the compound’s stability, reactivity, and potential biological activities compared to similar compounds .
Properties
IUPAC Name |
acetic acid;[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2.C2H4O2/c8-5-1-4(7(9,10)11)3-13-6(5)2-12;1-2(3)4/h1,3H,2,12H2;1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKNZEDOFVRAFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=C(C=NC(=C1Cl)CN)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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